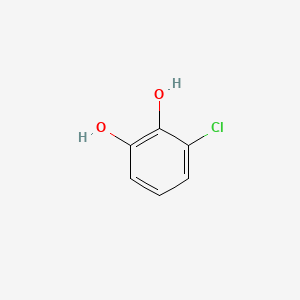
3-クロロカテコール
概要
説明
3-chlorocatechol is a chlorocatechol that is catechol in which the hydrogen adjacent to one of the hydroxy groups is replaced by a chlorine. It is a member of monochlorobenzenes and a chlorocatechol.
科学的研究の応用
塩素化化合物の分解
3-クロロカテコールは、塩素化化合物の分解において重要な役割を果たします。 ロドコッカス属、ゴルディオナ属、ミクロバクテリウム属、およびアルスロバクター属などの特定の細菌は、3-クロロ安息香酸 (3CBA) を 3-クロロカテコールに分解することができます {svg_1}。 このプロセスは、人為的および自然起源の有毒な安定した汚染物質から環境を浄化するのに役立ちます {svg_2}.
酵素誘導
3-クロロ安息香酸 1,2-ジオキシゲナーゼ (3CBDO) 酵素は、これらの細菌が 3CBA の存在下で増殖する際に誘導されます {svg_3}。 この酵素は、分解プロセスにおいて重要な役割を果たし、安息香酸の存在下で増殖した際に誘導される安息香酸ジオキシゲナーゼとは、基質特異性に大きな違いを示します {svg_4}.
中間体の形成
ほとんどの場合、3CBA の分解中に、4-クロロカテコールの形成が唯一の主要な中間体として観察されます {svg_5}。 しかし、ロドコッカス・オパカス菌株 1CP は例外であり、その細胞は 3CBA を 3-クロロカテコールと 4-クロロカテコールの両方を通じて分解します {svg_6}.
遺伝的コード化
R. オパカス 6a 菌株は、クロロカテコール 1,2-ジオキシゲナーゼ、クロロムコン酸シクロイソメラーゼ、およびジエノラクトンヒドロラーゼをコードする遺伝子を含むことがわかりました {svg_7}。 これらの遺伝子は、改変された 4-クロロカテコールオルト開裂経路の酵素をコードしています {svg_8}.
トリカルボン酸サイクル中間体
3-クロロ安息香酸 (3CBA) をトリカルボン酸サイクルの中間体に変換するには、クロロカテコール 1,2-ジオキシゲナーゼ (CCat 1,2-DO) やクロロムコン酸シクロイソメラーゼ (CMCI) などの特別な酵素のセットが必要です {svg_9}.
2-クロロムコン酸への変換
異種発現により、CBA1A2A3A4 は CB を 3-クロロカテコールに変換する活性があり、CC12DOs は 3-クロロカテコールを触媒して 2-クロロムコン酸に変換することが明らかになりました {svg_10}.
作用機序
Target of Action
3-Chlorocatechol primarily targets enzymes involved in the degradation of chloroaromatic compounds . These enzymes include a second chlorocatechol 1,2-dioxygenase (ClcA2), a second chloromuconate cycloisomerase (ClcB2), a second dienelactone hydrolase (ClcD2), and a muconolactone isomerase-related enzyme (ClcF) . These enzymes play a crucial role in the degradation of chloroaromatic compounds, which are relatively persistent in the environment and often degrade slowly or incompletely .
Mode of Action
3-Chlorocatechol interacts with its targets through a series of enzymatic reactions. The compound is metabolized by the enzyme chlorocatechol 1,2-dioxygenase (ClcA2) to form 2-chloro-cis,cis-muconate . This intermediate is then transformed by chloromuconate cycloisomerase (ClcB2) to 5-chloromuconolactone . The 5-chloromuconolactone is then processed by a muconolactone isomerase-related enzyme (ClcF) to give cis-dienelactone . Finally, cis-dienelactone is hydrolyzed by dienelactone hydrolase (ClcD2) to maleylacetate .
Biochemical Pathways
The biochemical pathway affected by 3-Chlorocatechol is the degradation pathway of chloroaromatic compounds . This pathway involves the conversion of 3-Chlorocatechol to 2-chloro-cis,cis-muconate, 5-chloromuconolactone, cis-dienelactone, and finally to maleylacetate . This pathway represents a new evolutionary line of these activities .
Result of Action
The result of 3-Chlorocatechol’s action is the degradation of chloroaromatic compounds, which are environmental pollutants . The enzymatic reactions lead to the formation of less harmful compounds such as maleylacetate . This process helps in the bioremediation of environments contaminated with chloroaromatic compounds .
Action Environment
The action of 3-Chlorocatechol is influenced by environmental factors. For instance, the presence of chloroaromatic compounds in the environment can induce the expression of the enzymes that metabolize 3-Chlorocatechol . Furthermore, the efficiency of 3-Chlorocatechol degradation can be affected by factors such as temperature, pH, and the presence of other compounds . Therefore, the action, efficacy, and stability of 3-Chlorocatechol are highly dependent on the environmental conditions.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-Chlorocatechol is involved in several biochemical reactions, primarily through its interaction with specific enzymes. One of the key enzymes that interact with 3-Chlorocatechol is 2,3-dihydroxybiphenyl 1,2-dioxygenase. This enzyme catalyzes the cleavage of 3-Chlorocatechol, leading to the formation of 2-pyrone-6-carboxylic acid and 2-hydroxymuconic acid . Additionally, 3-Chlorocatechol interacts with chlorocatechol 1,2-dioxygenase, which facilitates its degradation via the ortho-cleavage pathway . These interactions are crucial for the breakdown of chlorinated aromatic compounds in the environment.
Cellular Effects
3-Chlorocatechol has been shown to affect various cellular processes. In bacterial cells, it can inhibit the growth of certain strains by interfering with their metabolic pathways. For instance, in Escherichia coli, the presence of 3-Chlorocatechol inhibits the activity of 2,3-dihydroxybiphenyl 1,2-dioxygenase, leading to reduced cell growth . Additionally, 3-Chlorocatechol can induce oxidative stress in cells, affecting cell signaling pathways and gene expression. This compound has been observed to cause a decrease in cell viability in strains exposed to high concentrations .
Molecular Mechanism
The molecular mechanism of 3-Chlorocatechol involves its interaction with specific enzymes and the subsequent formation of reactive intermediates. 3-Chlorocatechol acts as a substrate for 2,3-dihydroxybiphenyl 1,2-dioxygenase, which catalyzes its cleavage. During this process, 3-Chlorocatechol increases the reactivity of the enzyme with oxygen, promoting ring cleavage and the formation of reactive intermediates such as acyl chloride . These intermediates can further react with other biomolecules, leading to enzyme inactivation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chlorocatechol can vary over time. Studies have shown that 3-Chlorocatechol is relatively stable under certain conditions but can degrade over time, especially in the presence of specific enzymes . The degradation products of 3-Chlorocatechol can have long-term effects on cellular function, including changes in metabolic activity and gene expression. In in vitro studies, prolonged exposure to 3-Chlorocatechol has been associated with decreased cell viability and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 3-Chlorocatechol in animal models vary with different dosages. At low doses, 3-Chlorocatechol may not exhibit significant toxic effects. At higher doses, it can cause adverse effects such as oxidative stress, enzyme inhibition, and changes in metabolic pathways . Studies have shown that high doses of 3-Chlorocatechol can lead to toxicity in animal models, affecting liver and kidney function . The threshold effects observed in these studies highlight the importance of dosage in determining the safety and efficacy of 3-Chlorocatechol.
Metabolic Pathways
3-Chlorocatechol is involved in several metabolic pathways, primarily through its degradation via the meta-cleavage pathway. The key enzyme in this pathway is chlorocatechol 2,3-dioxygenase, which catalyzes the cleavage of 3-Chlorocatechol to form 5-chlorocarbonyl-2-hydroxy-penta-2,4-dienate . This intermediate is further metabolized to produce compounds such as 2-hydroxymuconate. The metabolic pathways of 3-Chlorocatechol are essential for the biodegradation of chlorinated aromatic compounds in the environment .
Transport and Distribution
Within cells, 3-Chlorocatechol is transported and distributed through specific transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse easily through cellular membranes. Once inside the cell, 3-Chlorocatechol can interact with various proteins and enzymes, affecting its localization and accumulation . The distribution of 3-Chlorocatechol within tissues is influenced by its solubility and the presence of specific transporters that facilitate its movement across cellular compartments .
Subcellular Localization
The subcellular localization of 3-Chlorocatechol is primarily determined by its interactions with specific enzymes and proteins. In bacterial cells, 3-Chlorocatechol is localized in the cytoplasm, where it interacts with enzymes involved in its degradation . The presence of targeting signals and post-translational modifications can also influence the localization of 3-Chlorocatechol to specific cellular compartments. These interactions are crucial for the compound’s activity and function within the cell .
特性
IUPAC Name |
3-chlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKDZDYQXPOXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193181 | |
| Record name | 3-Chlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4018-65-9 | |
| Record name | 3-Chlorocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4018-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004018659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z3E1G971E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do bacteria degrade 3-chlorocatechol?
A1: Bacteria primarily degrade 3-chlorocatechol through two main pathways: the modified ortho-cleavage pathway and the meta-cleavage pathway. [, ]
Q2: Which enzymes are crucial for the degradation of 3-chlorocatechol?
A2: Key enzymes include:
- Chlorocatechol 1,2-dioxygenases: Catalyze the ring cleavage of 3-chlorocatechol in the ortho-cleavage pathway. [, ]
- Chloromuconate cycloisomerases: Transform the ring cleavage product of 3-chlorocatechol in the ortho-cleavage pathway. []
- Dienelactone hydrolases: Further degrade the intermediates of the ortho-cleavage pathway. []
- Chloromuconolactone dehalogenases: Remove chlorine from specific intermediates in the ortho-cleavage pathway. []
- Catechol 2,3-dioxygenases: Catalyze the ring cleavage of 3-chlorocatechol in the meta-cleavage pathway but are often inhibited by it. [, ]
Q3: Why is 3-chlorocatechol considered toxic to some bacteria?
A3: 3-Chlorocatechol can inactivate certain enzymes crucial for aromatic compound degradation, like catechol 2,3-dioxygenases, by forming reactive intermediates, such as acyl chlorides, during the meta-cleavage pathway. [, , ]
Q4: Are there bacteria that can tolerate 3-chlorocatechol toxicity?
A4: Yes, some bacteria have evolved mechanisms to overcome 3-chlorocatechol's toxicity. For example, Pseudomonas putida GJ31 possesses a unique catechol 2,3-dioxygenase resistant to inactivation by 3-chlorocatechol. [, ]
Q5: How do some bacteria overcome the inhibitory effects of 3-chlorocatechol on catechol 2,3-dioxygenase?
A5: Certain bacteria utilize a modified ortho-cleavage pathway for 3-chlorocatechol degradation, thus avoiding the formation of toxic intermediates that inhibit catechol 2,3-dioxygenase. []
Q6: Can bacteria adapt to degrade 3-chlorocatechol more efficiently?
A6: Yes, studies have shown that bacteria, like Rhodococcus opacus 1CP, can acquire the ability to mineralize compounds like 2-chlorophenol, leading to the development of a new modified ortho-cleavage pathway involving a 3-chlorocatechol branch. This adaptation involves enzymes with distinct properties compared to previously described pathways. [, ]
Q7: What is the molecular formula and weight of 3-chlorocatechol?
A7: The molecular formula of 3-chlorocatechol is C6H5ClO2, and its molecular weight is 144.56 g/mol.
Q8: What spectroscopic data are available for 3-chlorocatechol?
A8: Various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR), have been employed to identify and characterize 3-chlorocatechol and its metabolites. [, , , ]
Q9: How are the genes involved in 3-chlorocatechol degradation organized?
A9: The genes responsible for 3-chlorocatechol degradation are often organized in clusters. For instance, in Pseudomonas stutzeri ZWLR2-1, the cnbCDEF gene cluster, similar to a cluster found in Sphingomonas sp. strain TFD44, is likely responsible for the complete conversion of 3-chlorocatechol to 3-oxoadipate. []
Q10: What insights do the genetic studies provide about the evolution of 3-chlorocatechol degradation pathways?
A10: Genetic analyses suggest that the catabolic clusters responsible for 3-chlorocatechol degradation likely evolved through a patchwork assembly process, combining genes from different pathways, such as nitroarene dioxygenases and chlorocatechol degradation pathways. This highlights the adaptability of bacteria in response to xenobiotic exposure. [, , , ]
Q11: Are there similarities between the regulatory mechanisms of different chlorocatechol degradation pathways?
A11: Studies have shown that LysR-type transcriptional regulators play a crucial role in regulating the expression of genes involved in the degradation of chlorocatechols. For instance, ClcR regulates the clcABD operon responsible for 3-chlorocatechol degradation, while CatR regulates the catBCA operon for catechol degradation. These regulators share significant sequence homology and bind to conserved DNA sequences, suggesting a common evolutionary origin for these regulatory systems. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


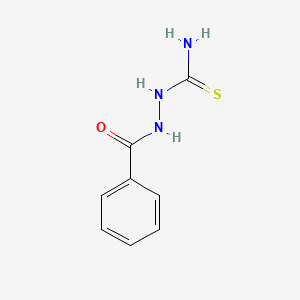
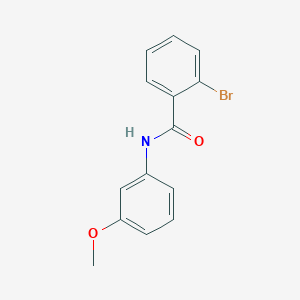
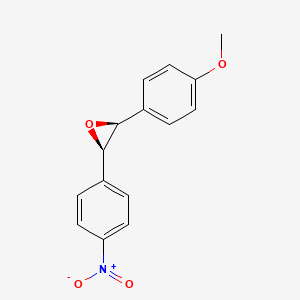
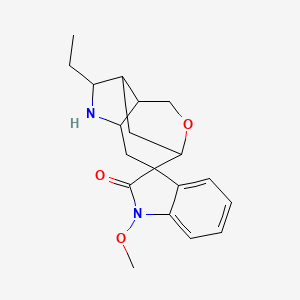
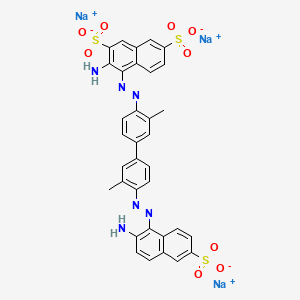
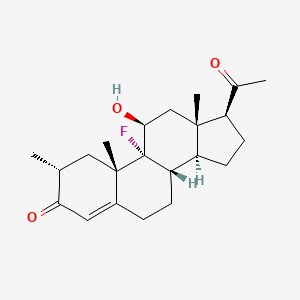


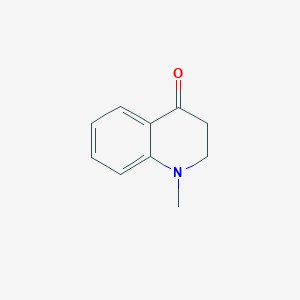
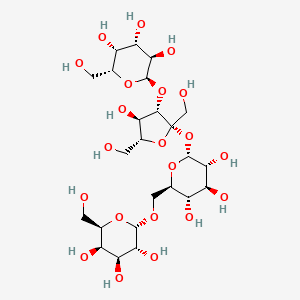
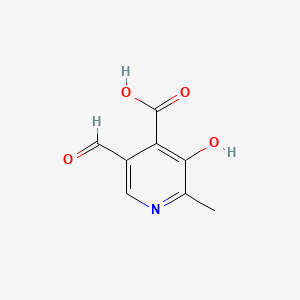
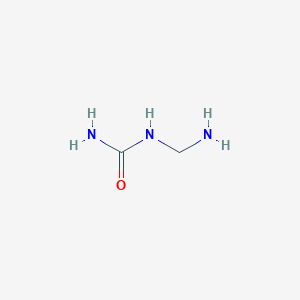
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl (2R,3S,6R)-3-hydroxy-6-methyl-4-oxotetrahydro-2H-pyran-2-yl dihydrogen diphosphate](/img/structure/B1204691.png)
![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1204694.png)
